Cas no 1267464-96-9 (1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde)
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde
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- Inchi: 1S/C16H10FNO2/c17-14-7-3-1-6-13(14)16(20)18-9-11(10-19)12-5-2-4-8-15(12)18/h1-10H
- InChI Key: BMQCXBSTKOEMGC-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(N1C=C(C=O)C2C=CC=CC1=2)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 387
- XLogP3: 3.1
- Topological Polar Surface Area: 39.1
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333591-1g |
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde |
1267464-96-9 | 95%+ | 1g |
$550 | 2021-08-18 | |
| Chemenu | CM333591-1g |
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde |
1267464-96-9 | 95%+ | 1g |
$545 | 2024-08-02 |
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde
Comprehensive Overview of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde (CAS No. 1267464-96-9)
1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde (CAS No. 1267464-96-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its fluorobenzoyl and indole-carbaldehyde functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable candidate for drug discovery, particularly in targeting GPCRs (G-Protein Coupled Receptors) and kinase inhibitors, which are hot topics in modern medicinal chemistry.
The growing interest in 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is reflected in its frequent appearance in academic literature and patent filings. Researchers are particularly intrigued by its potential applications in neurodegenerative disease therapeutics and anticancer agent development. The compound's fluorine substitution enhances its metabolic stability, a critical factor in drug design, aligning with the industry's focus on improved pharmacokinetics. This attribute has made it a subject of study in ADME (Absorption, Distribution, Metabolism, and Excretion) research, a trending topic in pharmaceutical sciences.
From a synthetic chemistry perspective, 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde exemplifies the strategic use of heterocyclic building blocks in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs. The compound's aldehyde functionality provides a reactive handle for further derivatization, enabling the creation of diverse molecular libraries—a technique widely employed in high-throughput screening and fragment-based drug discovery, both of which are currently dominant trends in pharmaceutical R&D.
The compound's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, have been extensively studied using computational methods such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling. These computational approaches, combined with experimental data, help predict the molecule's behavior in biological systems—a methodology that resonates with the current emphasis on computer-aided drug design and AI-driven molecular optimization in the pharmaceutical industry.
In materials science, 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde has shown promise as a precursor for organic electronic materials. Its conjugated system and potential for π-stacking interactions make it interesting for developing OLED (Organic Light-Emitting Diode) components and organic semiconductors. This application aligns with the global push toward sustainable electronics and green technology, addressing contemporary environmental concerns while meeting the demand for advanced materials.
Quality control and analytical characterization of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involve advanced techniques such as HPLC (High-Performance Liquid Chromatography), NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are crucial for research applications. The analytical data generated also contributes to the growing body of cheminformatics databases, supporting the development of predictive models for molecular properties—an area of intense interest in both academic and industrial settings.
As research continues, 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde remains at the forefront of several cutting-edge scientific domains. Its multifaceted applications—from medicinal chemistry to materials science—coupled with its structural versatility, ensure its ongoing relevance in scientific inquiry. The compound exemplifies how strategic molecular design can yield substances with broad utility across multiple disciplines, addressing some of today's most pressing scientific challenges while opening new avenues for innovation.
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